molecular formula C34H35NO5 B408696 2-Phenylethyl 4-(4-ethoxy-3-methoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

2-Phenylethyl 4-(4-ethoxy-3-methoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B408696
M. Wt: 537.6g/mol
InChI Key: LURAVMQWYGXCNR-UHFFFAOYSA-N
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Description

2-Phenylethyl 4-(4-ethoxy-3-methoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound belonging to the quinoline family. This compound is characterized by its intricate structure, which includes multiple aromatic rings and functional groups. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenylethyl 4-(4-ethoxy-3-methoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Povarov reaction, which involves the condensation of an aniline derivative with an aldehyde and an alkene in the presence of an acid catalyst.

    Functional Group Modifications:

    Final Coupling: The final step often involves esterification to introduce the carboxylate group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Catalysts and solvents are chosen to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and ethoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl group in the quinoline ring, potentially converting it to an alcohol.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Introduction of halogens or nitro groups on the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, the compound is studied for its potential bioactivity. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine

In medicinal chemistry, the compound is explored for its potential therapeutic effects. Its ability to interact with various biological targets makes it a promising lead compound for the development of new pharmaceuticals.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and advanced materials. Its complex structure and reactivity profile make it suitable for applications in material science and nanotechnology.

Mechanism of Action

The mechanism of action of 2-Phenylethyl 4-(4-ethoxy-3-methoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways such as:

    Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways, leading to therapeutic effects.

    Receptor Binding: It may bind to specific receptors, modulating their activity and influencing cellular responses.

    DNA Intercalation: The compound could intercalate into DNA, affecting gene expression and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds like chloroquine and quinine, which are also based on the quinoline structure, share some similarities.

    Phenylethyl Derivatives: Compounds such as phenylethylamine and its derivatives have structural similarities.

Uniqueness

What sets 2-Phenylethyl 4-(4-ethoxy-3-methoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate apart is its unique combination of functional groups and aromatic rings. This structural complexity provides a diverse range of chemical reactivity and potential biological activities, making it a versatile compound in scientific research.

Properties

Molecular Formula

C34H35NO5

Molecular Weight

537.6g/mol

IUPAC Name

2-phenylethyl 4-(4-ethoxy-3-methoxyphenyl)-2-methyl-5-oxo-7-phenyl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate

InChI

InChI=1S/C34H35NO5/c1-4-39-29-16-15-25(21-30(29)38-3)32-31(34(37)40-18-17-23-11-7-5-8-12-23)22(2)35-27-19-26(20-28(36)33(27)32)24-13-9-6-10-14-24/h5-16,21,26,32,35H,4,17-20H2,1-3H3

InChI Key

LURAVMQWYGXCNR-UHFFFAOYSA-N

SMILES

CCOC1=C(C=C(C=C1)C2C3=C(CC(CC3=O)C4=CC=CC=C4)NC(=C2C(=O)OCCC5=CC=CC=C5)C)OC

Canonical SMILES

CCOC1=C(C=C(C=C1)C2C3=C(CC(CC3=O)C4=CC=CC=C4)NC(=C2C(=O)OCCC5=CC=CC=C5)C)OC

Origin of Product

United States

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